Cytotoxic Potency of Morpholine-Tagged Triazines Against HT-29 and MDA-MB-231 Cell Lines
In a study directly synthesizing morpholine-tagged triazines from the target compound as a key intermediate, derivative 6a exhibited IC50 values of 0.32 µM against HT-29 (colon cancer) and 2.92 µM against MDA-MB-231 (breast cancer) cells. These values were compared to the clinical standard Doxorubicin, which showed IC50 values of 0.45 µM and 1.2 µM, respectively, in the same assay [1]. The morpholine-containing scaffold enabled a potency window that is not achievable with analogs derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine, which were inactive in parallel cytotoxicity screens reported in the broader s-triazine literature [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivative 6a (synthesized from 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine scaffold): IC50 = 0.32 µM (HT-29), 2.92 µM (MDA-MB-231) |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.45 µM (HT-29), 1.2 µM (MDA-MB-231); CDMT-derived analogs: inactive or >10 µM in similar screens |
| Quantified Difference | 6a is ~1.4-fold more potent than Doxorubicin in HT-29 cells; CDMT-derived analogs show >30-fold lower potency |
| Conditions | HT-29 and MDA-MB-231 cell lines, MTT assay, 48 h exposure, as described in the source study |
Why This Matters
For procurement decisions in anticancer drug discovery, the morpholine-bearing triazine scaffold yields derivatives with sub-micromolar potency against colon cancer cells, an activity level not replicated by the symmetrical CDMT scaffold, making the compound an essential building block for hit-to-lead programs targeting these phenotypes.
- [1] Kasturi, S., Surarapu, S., Uppalanchi, S., et al. Synthesis of New Heteroaryl Substituted Morpholine Tagged Triazines and Evaluation of their Cytotoxic Activity. Letters in Drug Design & Discovery, 2018, 15(2), 181-192. View Source
- [2] Jain, S., Jain, P. K., Sain, S., Kishore, D., Dwivedi, J. Anticancer s-Triazine Derivatives: A Synthetic Attribute. Mini-Reviews in Medicinal Chemistry, 2017, 17(8), 724-740. (Review providing comparative inactivity data for CDMT-derived analogs). View Source
